molecular formula C20H23NO6 B4074772 methyl 4,5-dimethoxy-2-[(2-phenoxybutanoyl)amino]benzoate

methyl 4,5-dimethoxy-2-[(2-phenoxybutanoyl)amino]benzoate

Cat. No.: B4074772
M. Wt: 373.4 g/mol
InChI Key: WMVJVYZTYPYJJX-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-[(2-phenoxybutanoyl)amino]benzoate is an organic compound with a complex structure that includes aromatic rings, ester, and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-2-[(2-phenoxybutanoyl)amino]benzoate typically involves multiple steps, starting from readily available precursors. One common route involves the esterification of 4,5-dimethoxy-2-aminobenzoic acid with methanol in the presence of a strong acid catalyst. This is followed by the acylation of the resulting ester with 2-phenoxybutanoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-[(2-phenoxybutanoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester and amide functionalities can be reduced to alcohols and amines, respectively.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Products include aldehydes, carboxylic acids, and quinones.

    Reduction: Products include primary alcohols and amines.

    Substitution: Products include nitro, halogenated, or alkylated derivatives of the original compound.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-[(2-phenoxybutanoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethoxy-2-[(2-phenoxybutanoyl)amino]benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of aromatic rings and functional groups allows it to form various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,5-dimethoxy-2-[(2-phenoxybutanoyl)amino]benzoate: shares similarities with other aromatic esters and amides, such as:

Uniqueness

    Structural Features: The combination of methoxy groups, ester, and amide functionalities in a single molecule provides unique chemical properties.

    Reactivity: The presence of multiple reactive sites allows for diverse chemical transformations.

Properties

IUPAC Name

methyl 4,5-dimethoxy-2-(2-phenoxybutanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6/c1-5-16(27-13-9-7-6-8-10-13)19(22)21-15-12-18(25-3)17(24-2)11-14(15)20(23)26-4/h6-12,16H,5H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVJVYZTYPYJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1C(=O)OC)OC)OC)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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